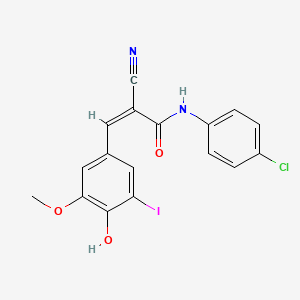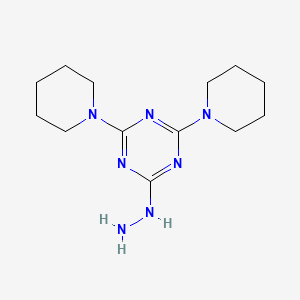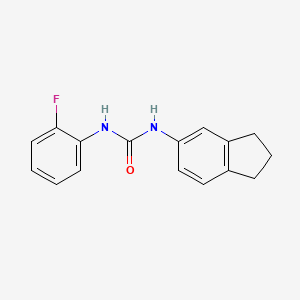
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide, also known as CIAM or TCS-21311, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide involves its ability to inhibit the activity of specific enzymes and receptors in the body. In cancer cells, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This inhibition leads to the induction of apoptosis and the arrest of cell cycle progression. In inflammation, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide inhibits the activity of the protein kinase C (PKC) pathway, which is involved in the production of pro-inflammatory cytokines. This inhibition leads to a reduction in inflammation. In neurodegenerative diseases, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide has been shown to inhibit the aggregation of amyloid beta peptides, which are involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects in the body. In cancer cells, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide induces apoptosis and inhibits cell cycle progression. In inflammation, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide reduces the production of pro-inflammatory cytokines. In neurodegenerative diseases, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide inhibits the aggregation of amyloid beta peptides. Additionally, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide in lab experiments is its specificity for certain enzymes and receptors, which allows for targeted inhibition. Additionally, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide has been shown to have low toxicity in animal studies, which makes it a potentially safe therapeutic agent. However, one limitation of using N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide. One direction is the development of more potent analogs of N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide for use in cancer treatment. Another direction is the investigation of N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide's potential therapeutic effects in other diseases such as cardiovascular disease and diabetes. Additionally, the development of more efficient synthesis methods for N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide could lead to its wider use in scientific research.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide involves the reaction of 4-chlorobenzaldehyde, 4-hydroxy-3-iodo-5-methoxybenzaldehyde, and malononitrile in the presence of a catalyst such as piperidine. The resulting product is then subjected to a condensation reaction with acryloyl chloride to yield N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, inflammation, and neurodegenerative diseases. In cancer research, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. Inflammation research has also shown that N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide can inhibit the production of pro-inflammatory cytokines, which can reduce the severity of inflammatory diseases. Additionally, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClIN2O3/c1-24-15-8-10(7-14(19)16(15)22)6-11(9-20)17(23)21-13-4-2-12(18)3-5-13/h2-8,22H,1H3,(H,21,23)/b11-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDJNBKFORFENI-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClIN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(methylthio)phenyl]-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B4934523.png)
![N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B4934527.png)

![methyl 3-[(3-chloro-4-methoxybenzoyl)amino]benzoate](/img/structure/B4934541.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~,N~1~-diethylglycinamide](/img/structure/B4934544.png)
![4-({1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4934551.png)
![2,6-dimethoxy-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B4934554.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~,N~1~-diethylglycinamide](/img/structure/B4934558.png)


![N-allyl-N'-[1,1-bis(trifluoromethyl)propyl]urea](/img/structure/B4934589.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B4934603.png)
![3-methyl-6-(1-piperidinyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4934610.png)